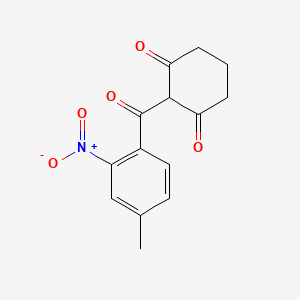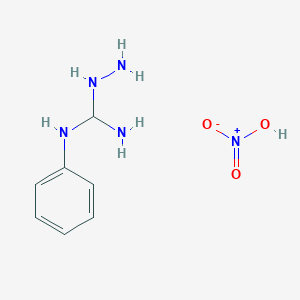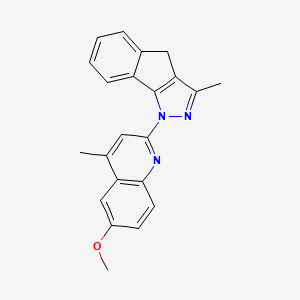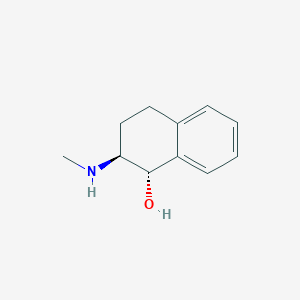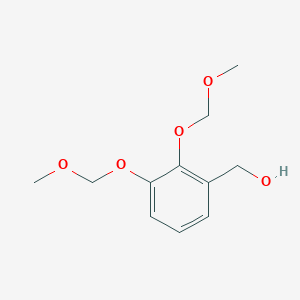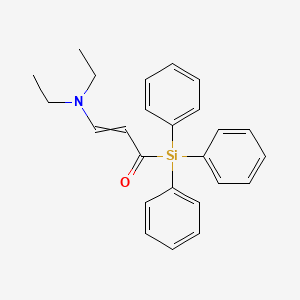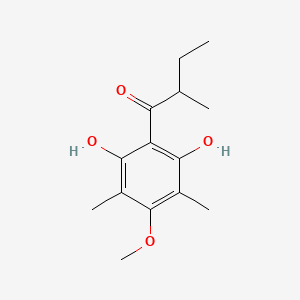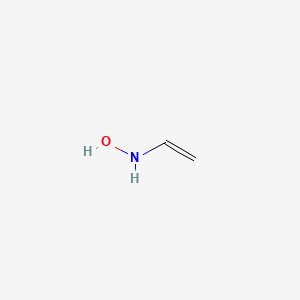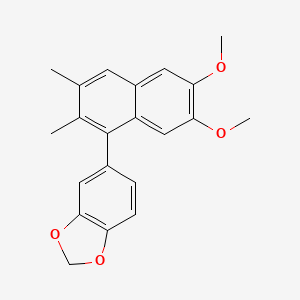![molecular formula C10H16O2 B14277947 1-Oxaspiro[4.5]decan-7-one, 4-methyl- CAS No. 132638-32-5](/img/structure/B14277947.png)
1-Oxaspiro[4.5]decan-7-one, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[45]decan-7-one, 4-methyl- is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decan-7-one, 4-methyl- can be achieved through several methods. One notable method involves the Prins/pinacol reaction , which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with high selectivity and yield . The reaction typically involves aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials.
Industrial Production Methods
While specific industrial production methods for 1-Oxaspiro[4.5]decan-7-one, 4-methyl- are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro[4.5]decan-7-one, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.5]decan-7-one, 4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including as an antibiotic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[4.5]decan-7-one, 4-methyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a signaling molecule by binding to receptors and triggering a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Oxaspiro[4.5]decan-7-one, 4-methyl- can be compared with other spirocyclic compounds, such as:
1,6-Dioxaspiro[4.5]decane: Found in natural products like monensin A and berkelic acid.
1,8-Dimethyl-4-(1-methylethyl)-spiro[4.5]decan-7-one: Another spirocyclic compound with similar structural features.
These compounds share the spirocyclic core but differ in their substituents and specific applications, highlighting the unique properties of 1-Oxaspiro[4.5]decan-7-one, 4-methyl-.
Propiedades
Número CAS |
132638-32-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
4-methyl-1-oxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C10H16O2/c1-8-4-6-12-10(8)5-2-3-9(11)7-10/h8H,2-7H2,1H3 |
Clave InChI |
HCSBPVKILIKUKC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC12CCCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


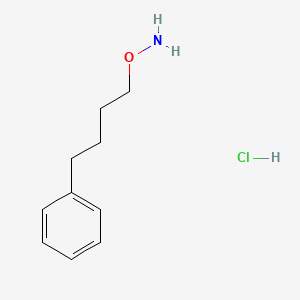
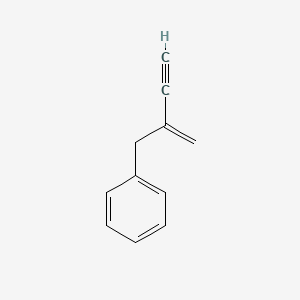
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
